![molecular formula C12H16BrN3O2 B2387797 tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate CAS No. 827628-33-1](/img/structure/B2387797.png)
tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For “tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate”, the InChI code is1S/C12H16BrN3O2/c1-12(2,3)18-11(17)16-7-8(6-15)9-4-5-14-10(13)9/h4-5,8H,6-7H2,1-3H3,(H,16,17)
. Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form, and storage temperature. For “tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate”, the molecular weight is 314.183. The compound is a solid and should be stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications
Antibacterial Agent Development
Ceftolozane, derived from structural modifications of FK518, exhibits a broad antibacterial spectrum. It demonstrates strong activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa. Researchers explore the potential of compound 1 as a lead compound for novel antibacterial agents .
Palladium-Catalyzed Reactions
Compound 1 has been employed in the palladium-catalyzed synthesis of N-Boc-protected anilines. This application highlights its utility as a versatile building block in organic synthesis .
Tetrasubstituted Pyrroles
Researchers have utilized compound 1 in the synthesis of tetrasubstituted pyrroles. These pyrroles can be functionalized with ester or ketone groups at the C-3 position, offering diverse possibilities for further chemical transformations .
Indazole Derivatives
A specific derivative of compound 1, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate , has been synthesized. Its structure has been confirmed through spectroscopic techniques, including NMR, MS, and single crystal XRD. This compound may find applications in medicinal chemistry or materials science .
Chiral Sulfinamide Reagents
Enantiopure tert-butanesulfinamide, a close analog of compound 1, has been widely explored as a chiral sulfinamide reagent. It assists in diastereoselective conversions and can be recycled after reactions. Researchers continue to investigate its applications in asymmetric synthesis .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-11(2,3)18-10(17)16-12(4-5-12)9-14-6-8(13)7-15-9/h6-7H,4-5H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXMOPWLBKTBTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate |
Synthesis routes and methods I
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Synthesis routes and methods II
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